4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one
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Overview
Description
4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chromen-2-one core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-keto ester.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide in the presence of a strong base.
Addition of the Dimethylaminoacryloyl Group: The dimethylaminoacryloyl group can be added through a Michael addition reaction using dimethylamine and a suitable α,β-unsaturated carbonyl compound.
Hydroxylation and Methylation: The hydroxyl and methyl groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
Coumarins: Similar in structure but may lack the butyl and dimethylaminoacryloyl groups.
Flavonoids: Share the chromen-2-one core but have different substituents.
Chalcones: Contain a similar α,β-unsaturated carbonyl system but differ in the overall structure.
The uniqueness of 4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one |
InChI |
InChI=1S/C19H23NO4/c1-5-6-7-13-10-17(22)24-19-12(2)18(23)15(11-14(13)19)16(21)8-9-20(3)4/h8-11,23H,5-7H2,1-4H3 |
InChI Key |
RWTYWTHJVJESKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C |
Origin of Product |
United States |
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